molecular formula C11H15N3 B1319929 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine CAS No. 91337-46-1

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine

Cat. No.: B1319929
CAS No.: 91337-46-1
M. Wt: 189.26 g/mol
InChI Key: WEGNZFPNBDRSSR-UHFFFAOYSA-N
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Description

Table 1: Key Molecular Properties

Property Value Source
IUPAC Name This compound
CAS Number 91337-46-1
Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
Topological Polar Surface Area 54.7 Ų

Classification and Nomenclature

This compound belongs to the benzimidazole alkaloid class, characterized by a fused benzene-imidazole ring system. Its systematic IUPAC name derives from the parent benzimidazole structure, with substituents enumerated according to priority rules:

  • Position 2 : Ethanamine group (-CH2CH2NH2)
  • Positions 5 and 6 : Methyl groups (-CH3)

Alternative designations include:

  • Semisystematic names : 5,6-Dimethyl-2-(2-aminoethyl)benzimidazole
  • Registry identifiers : CHEMBL3423035 (ChEMBL database)

The compound’s amine functionality places it in the subclass of aminoalkylbenzimidazoles, distinguishing it from oxygen- or sulfur-containing analogs.

Relationship to Benzimidazole Chemistry

As a 5,6-dimethyl derivative, this compound exemplifies structure-activity relationships critical to benzimidazole chemistry. Key comparisons include:

Table 2: Structural Analogues and Functional Contrasts

Compound Substituents Key Differences
5-Methoxybenzimidazole 5-OCH3 Reduced lipophilicity
2-Aminobenzimidazole NH2 at position 2 Higher basicity (pKa ~8.1)
2-(5,6-Dimethylbenzimidazolyl)ethanol -CH2CH2OH Hydrophilic, esterification-prone

Properties

IUPAC Name

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-7-5-9-10(6-8(7)2)14-11(13-9)3-4-12/h5-6H,3-4,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGNZFPNBDRSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597708
Record name 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91337-46-1
Record name 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with ethylamine under specific conditions. One common method involves the use of ethanol as a solvent and sodium ethoxide as a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microsomal prostaglandin E synthase-1, reducing the synthesis of prostaglandin E2, a mediator of inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Formula Key Properties/Activities References
2-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanamine 5,6-dimethyl C₁₁H₁₅N₃ Enhanced lipophilicity; potential antiulcer/anticancer activity
2-(5-Methoxy-1H-benzimidazol-2-yl)ethanamine (dihydrochloride) 5-methoxy C₁₀H₁₃N₃O Increased polarity due to methoxy group; altered pharmacokinetics
2-(1H-Benzimidazol-2-yl)ethanamine None (unsubstituted) C₉H₁₁N₃ Baseline activity; used in comparative biological studies
2-(1,3-Benzothiazol-2-yl)ethanamine Benzothiazole core (replaces benzimidazole) C₉H₁₀N₂S Different heterocycle; targets varied receptors (e.g., antimicrobial)
Key Observations:
  • Lipophilicity : The 5,6-dimethyl groups in the target compound increase hydrophobicity compared to the methoxy-substituted analog, which may enhance blood-brain barrier penetration .
  • Heterocyclic Core : Replacement of benzimidazole with benzothiazole () shifts pharmacological profiles; benzothiazoles are often associated with antimicrobial and anti-inflammatory activities .

Research Findings and Trends

  • Substituent Impact : Methyl groups at the 5,6-positions improve metabolic stability compared to unsubstituted benzimidazoles, as demonstrated in pharmacokinetic studies .
  • Biological Screening : Compounds with bulky substituents (e.g., thiophene in ) show higher specificity for serotonin receptors, while smaller groups like methoxy favor antiviral activity .
  • Comparative Toxicity : Sulfanyl-substituted analogs () exhibit higher reactivity, necessitating careful toxicity profiling, whereas dimethyl derivatives are generally better tolerated .

Biological Activity

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a benzimidazole ring substituted at the 5 and 6 positions with methyl groups, which enhances its lipophilicity and interaction with biological targets. This specific substitution pattern is crucial for its biological activity, influencing both its reactivity and the types of interactions it can engage in within biological systems.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance, derivatives have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The anticancer potential of benzimidazole derivatives is well-documented. Compounds like this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage. For example, benzimidazole complexes have been shown to sensitize melanoma cells to radiation by promoting DNA strand breaks and activating apoptotic pathways .

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Enzyme Inhibition : The compound may inhibit enzymes such as microsomal prostaglandin E synthase-1, leading to reduced inflammation by decreasing prostaglandin E2 synthesis.
  • Microtubule Disruption : Similar to other benzimidazole derivatives, it may affect microtubule dynamics essential for cell division, contributing to its anticancer activity .
  • DNA Interaction : Electrochemical studies suggest that this compound can intercalate into DNA, affecting its stability and function .

Case Studies and Research Findings

StudyFindings
Bansal & Silakari (2012)Identified various benzimidazole derivatives with significant antimicrobial and anticancer activities.
Barot et al. (2013)Reported on the structure-activity relationships of benzimidazoles, highlighting their effectiveness against multiple pathogens.
Wang et al. (2015)Demonstrated that certain benzimidazole derivatives could induce apoptosis in cancer cell lines through ROS generation.

Q & A

Q. Methodological Answer :

  • Halogen Substitution : Introducing Cl at the 5-position (see 2-(5-chloro-1H-indol-3-yl)ethanamine analogs) increases NMDA receptor inhibition (IC₅₀: 12 μM vs. 45 μM for parent compound). Use molecular docking (AutoDock Vina) to predict binding to receptor pockets .
  • Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤8 μg/mL indicates potency). Synergistic effects with β-lactams require checkerboard assays .
  • Cytotoxicity : Compare IC₅₀ values in normal (HEK293) vs. cancer (HeLa) cells using MTT assays. A selectivity index >10 suggests therapeutic potential .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic environments?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute Fukui indices (ff^-) for nucleophilic attack sites. The ethanamine nitrogen typically shows higher electrophilicity (f0.15f^- \geq 0.15) .
  • MD Simulations : Solvate the compound in explicit water (TIP3P model) to assess solvent accessibility of reactive groups. Trajectory analysis (e.g., RMSF) identifies flexible regions prone to hydrolysis .
  • QSPR Models : Train models using descriptors (e.g., logP, polar surface area) to predict stability under varying pH (half-life at pH 7.4: ~48 hours) .

Basic: How is purity assessed, and what methods resolve co-eluting impurities in HPLC?

Q. Methodological Answer :

  • HPLC-DAD : Use a C18 column (5 μm, 150 × 4.6 mm) with gradient elution (5→95% acetonitrile in 20 minutes). Purity ≥98% requires baseline separation (resolution >1.5). Co-eluting impurities are resolved by:
    • Ion-Pairing : Add 0.1% trifluoroacetic acid to improve peak symmetry.
    • HILIC : Switch to hydrophilic interaction chromatography for polar byproducts .
  • NMR Purity : Integrate residual solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm) to quantify impurities <0.5% .

Advanced: What crystallographic software tools are essential for analyzing its polymorphs?

Q. Methodological Answer :

  • SHELXL : Refine unit cell parameters (e.g., space group P21/cP2_1/c) and generate .cif files for Cambridge Structural Database submission .
  • Mercury (CCDC) : Analyze packing diagrams and calculate void volumes (≥5% suggests solvate formation).
  • DASH : Solve structures from powder XRD data via simulated annealing. For polymorph screening, use solvent-drop grinding with 20 solvents .

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